Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride is a chemical compound that belongs to the class of esters and is primarily used in pharmaceutical applications. It is derived from furoic acid and is notable for its potential biological activity, making it a subject of interest in medicinal chemistry.
This compound is commercially available through various chemical suppliers, including Sigma-Aldrich and VWR, which provide detailed specifications and safety information for researchers and industrial applications . It is classified as an ester, which plays a crucial role in organic synthesis due to its utility as an intermediate in the production of various pharmaceuticals.
The synthesis of Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride typically involves the reaction of methyl 5-(chloromethyl)-2-furoate with cyclohexylamine. This reaction proceeds under controlled conditions to ensure high yields of the desired product.
Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride features a furoate moiety linked to a cyclohexylamino group. The molecular formula is with a molecular weight of approximately 207.27 g/mol.
CC(=O)C1=C(OCCN(C)C)C=CO1
.Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride can undergo several chemical reactions, including:
The reactions typically require specific conditions such as temperature control, inert atmosphere, and appropriate solvents to facilitate the desired transformations effectively.
The mechanism of action for Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride involves its interaction with biological targets, which may include enzymes or receptors relevant to therapeutic effects. While specific mechanisms are still under investigation, it is believed that the compound may exhibit antimicrobial or anti-inflammatory properties due to its structural similarity to other biologically active compounds.
Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride has several scientific uses:
This compound's versatility makes it valuable in both academic research and industrial applications, contributing to advancements in medicinal chemistry and drug development.
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.: 82-71-3